![molecular formula C9H8N2O2 B1527013 4-Aminoindole-3-carboxylic acid CAS No. 889941-55-3](/img/structure/B1527013.png)
4-Aminoindole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives has been reported in several studies . One method involves the reaction of indole-3-acetic acid with methyl chloroformate, using 30% NaOH aqueous combined with a phase transfer catalyst benzyl triethylammonium chloride . Another approach describes a robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation .Molecular Structure Analysis
The molecular structure of 4-Aminoindole-3-carboxylic acid can be analyzed using various methods such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis
The chemical reactions of indole-3-carboxylic acid derivatives involve various processes. For instance, the amidation reaction between indole-3-acetic acid and methyl chloroformate has been reported . Another study describes a one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation .Physical And Chemical Properties Analysis
Carboxylic acids, including 4-Aminoindole-3-carboxylic acid, are generally colorless, crystalline solids. They have high melting points greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
Herbicidal Activity
4-Aminoindole-3-carboxylic acid: derivatives have been explored for their potential as herbicides. These compounds can act as antagonists to the auxin receptor protein TIR1, which is essential for plant growth regulation . By inhibiting this receptor, the derivatives can effectively control weed growth, thereby aiding in crop protection and food security.
Antiviral Agents
Indole derivatives, including those with a 4-aminoindole core, have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The development of such compounds is crucial in the fight against viral diseases.
Anti-HIV Activity
The structural flexibility of indole derivatives allows for the synthesis of compounds with anti-HIV properties. Specific derivatives of 4-aminoindole have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This represents a significant step towards new treatments for HIV/AIDS.
Anticancer Properties
Indole compounds, by virtue of their interaction with biological systems, have been associated with anticancer activity. The ability of 4-aminoindole derivatives to bind with high affinity to multiple receptors makes them valuable in the design of new anticancer drugs .
Agricultural Applications
Beyond herbicidal activity, 4-aminoindole derivatives can be used to regulate plant growth by mimicking natural phytohormones. This application is significant for enhancing crop yields and managing agricultural ecosystems sustainably .
Organic Synthesis
4-Aminoindole-3-carboxylic acid serves as a building block in organic synthesis. Its derivatives are prevalent in various synthetic pathways and are integral to the development of new medicinal compounds, reflecting its versatility in chemical synthesis .
Future Directions
Research on indole derivatives, including 4-Aminoindole-3-carboxylic acid, is ongoing. One study discusses the potential of omega-3 transfer from phytoplankton to small pelagic fish in Eastern Boundary Upwelling Systems (EBUS), including factors that can influence omega-3 production, links to nitrogen cycling, climate change implications for the omega-3 supply to humans, and suggestions for future research directions . Another study highlights the biological potential of indole derivatives in agriculture .
properties
IUPAC Name |
4-amino-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDGZZOFNGYZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoindole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.